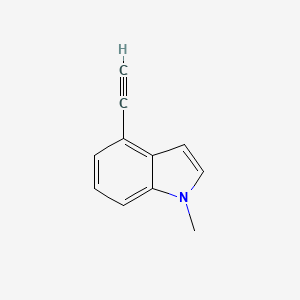

4-Ethynyl-1-methyl-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZZOZSXJRWAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethynyl 1 Methyl 1h Indole and Substituted Analogues

Development of Regioselective Indole (B1671886) Functionalization Strategies at the C-4 Position

The selective introduction of substituents at the C-4 position of the indole ring is a significant challenge in synthetic organic chemistry due to the intrinsic reactivity of other positions, such as C-3. However, several powerful methods have emerged to achieve this transformation with high regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Introduction (e.g., Sonogashira Protocol Variations)

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, stands out as a robust and widely used method for forming carbon-carbon bonds. mdpi.com This reaction has been extensively applied to the synthesis of alkynylindoles. The synthesis of 4-ethynyl-1-(2-methoxyethyl)-1H-indole, for example, utilizes a palladium-catalyzed Sonogashira coupling for the ethynylation at the C4 position. vulcanchem.com

A transient directing group strategy has been developed for the palladium-catalyzed C4-selective alkynylation of indoles. scribd.com In this approach, glycine (B1666218) is employed as a transient directing group, leading to high regioselectivity. scribd.com This method is notable as it allows for the synthesis of a variety of 4-alkynylated indoles in moderate to good yields and the resulting aldehyde group can be used for further modifications. scribd.com

The Sonogashira reaction is a cornerstone for the synthesis of sp2–sp carbon–carbon bonds and has been widely applied in the preparation of biologically active molecules and natural products. mdpi.com The reaction of aryl halides with terminal alkynes is typically catalyzed by a Pd(II)/Cu(I) system. mdpi.com

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system and reaction conditions. Optimization of these parameters is crucial for achieving high yields and selectivity. Key factors that are often fine-tuned include the choice of palladium catalyst, ligands, copper co-catalyst, base, and solvent.

For instance, a study on the synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira reaction identified an optimized system consisting of 5 mol% Pd(acac)₂, 10 mol% PPh₃, 10 mol% CuI, and 2 equivalents of Et₂NH in anhydrous DMF at 60 °C under a nitrogen atmosphere. nih.gov While this specific example pertains to isoxazoles, the principles of optimizing catalyst, ligand, and base are directly applicable to indole chemistry.

Recent advancements have focused on developing more efficient and environmentally friendly Sonogashira protocols. This includes the use of aminophosphine-based pincer complexes of palladium that can promote the reaction under additive- and amine-free conditions. researchgate.net In some cases, ethylene (B1197577) glycol and potassium phosphate (B84403) have been identified as the ideal solvent and base, respectively. researchgate.net Furthermore, microwave irradiation has been shown to accelerate Sonogashira coupling reactions. mdpi.com

The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, is another area of active research aimed at improving catalyst recyclability and simplifying product purification. mdpi.com For example, a nanosized MCM-41 anchored palladium bipyridyl complex has proven to be a highly efficient and recyclable catalyst for the Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes. mdpi.com

Table 1: Optimized Catalytic Systems and Reaction Conditions for Sonogashira Coupling

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature | Special Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Pd(acac)₂ (5 mol%) | PPh₃ (10 mol%) | CuI (10 mol%) | Et₂NH (2 equiv.) | Anhydrous DMF | 60 °C | N₂ atmosphere | High | nih.gov |

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 °C | N₂ atmosphere | 72% - 96% | scirp.org |

| PdCl₂(PhCN)₂ (3 mol%) | X-Phos (12 mol%) | - | Cs₂CO₃ (3 equiv.) | - | - | - | 81% | acs.org |

| Aminophosphine-based Palladium Pincer Complexes | - | - | K₃PO₄ | Ethylene Glycol | - | Additive and Amine-Free | Quantitative | researchgate.net |

| Pd(t-Bu₃P)₂ | - | - | - | - | 60 °C | - | - | acs.org |

| Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | Bipyridyl | - | - | - | 90 °C | Recyclable Catalyst | Good to Excellent | mdpi.com |

Copper-Mediated Alkynylation Approaches

Copper-catalyzed or mediated reactions provide a valuable alternative to palladium-based systems for the alkynylation of indoles. These methods can offer different reactivity profiles and may be more cost-effective. A copper-mediated cross-coupling involving a double C-H activation has been reported to provide a convergent route to indole-containing biheteroaryls. nih.gov This strategy utilizes an easily attachable and detachable 2-pyrimidyl directing group. nih.gov Furthermore, a catalytic version of this reaction has been achieved using atmospheric oxygen as the co-oxidant. nih.gov

Copper has also been employed in domino intramolecular cyclization reactions to construct polycyclic indole derivatives. rsc.org For instance, a mild and efficient Cu₂O-catalyzed domino intramolecular C–N coupling/C–Y (where Y can be O, S, or N) bond formation has been developed. rsc.org

Alternative Ethynylation Pathways for Indole Derivatives

Beyond palladium and copper catalysis, other synthetic routes have been explored for the introduction of an ethynyl group onto the indole nucleus. One such method involves the rhodium-catalyzed inverse-Sonogashira reaction, which utilizes bromoalkynes for the alkynylation of C(sp²)–H bonds directed by weakly coordinating groups. acs.org

Another approach is the [2+2] cycloaddition reaction of C-ethynylindoles with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which leads to the formation of 3-indolylbicyclooctadienes in nearly quantitative yields. researchgate.net While not a direct ethynylation of an unfunctionalized indole, this reaction showcases the utility of pre-formed ethynylindoles in constructing complex molecular architectures. researchgate.net

N-Methylation Strategies and Their Integration into Synthetic Routes

Several methods for N-methylation of indoles have been developed. A practical and environmentally friendly approach utilizes dimethyl carbonate (DMC) as the methylating agent. researchgate.netgoogle.com This method is suitable for large-scale production and has been successfully applied to the N-methylation of 6-nitroindole. researchgate.net The reaction is typically carried out in the presence of a base like potassium carbonate. google.com

Another effective method for the monoselective N-methylation of indoles involves the use of phenyl trimethylammonium iodide (PhMe₃NI) as a safe and easy-to-handle reagent. nih.govacs.org This method exhibits high functional group tolerance and provides excellent yields. nih.govacs.org

The integration of N-methylation into the synthetic route requires careful consideration. For example, if the C-4 functionalization is performed first, the subsequent N-methylation must be compatible with the ethynyl group. Conversely, if N-methylation is carried out initially, the chosen conditions for the C-4 ethynylation should not affect the N-methyl group.

Multi-Component Reactions and Cascade Cyclizations Leading to Ethynyl Indoles

Multi-component reactions (MCRs) and cascade cyclizations offer highly efficient and atom-economical pathways to complex molecules like ethynyl indoles from simple starting materials in a single operation. nih.govrsc.org These strategies are attractive for their ability to rapidly build molecular complexity.

Copper-catalyzed multi-component reactions have been developed for the synthesis of various indole derivatives. jst.go.jp For instance, a copper-catalyzed three-component reaction of 2-ethynylaniline, sulfonyl azide (B81097), and a nitroolefin has been reported to generate functionalized indoles in good yields under mild conditions. acs.org Although this specific example does not directly yield a 4-ethynylindole, it demonstrates the power of MCRs in indole synthesis.

Cascade cyclizations, which involve a series of intramolecular reactions, can also be employed to construct the indole core with a pre-installed or readily convertible ethynyl group. A novel copper-catalyzed cascade cyclization of 3-aminocyclobutenones with electron-deficient internal alkynes has been developed for the synthesis of fully substituted indoles. rsc.org This reaction proceeds through the formation of four new bonds and two rings in a single step. rsc.org

Radical cascade cyclizations represent another powerful tool for constructing complex polycyclic systems. rsc.orgchemrxiv.org While direct application to 4-ethynyl-1-methyl-1H-indole synthesis is less common, the principles of radical cyclization could be adapted for this purpose.

Synthesis of this compound via Ring-Closing Reactions

The construction of the indole nucleus and its derivatives, including this compound, can be efficiently achieved through various ring-closing reactions. These intramolecular cyclization strategies provide a powerful means to assemble the bicyclic indole ring system from acyclic precursors. acs.org

One notable approach involves the intramolecular [4 + 2] cycloaddition of ynamides with conjugated enynes. This method is particularly versatile for creating substituted indolines, which can then be oxidized to the corresponding indoles. acs.org The substrates for these cycloadditions are readily assembled, for instance, through Sonogashira coupling of 3-butynylamine derivatives with alkenyl halides, followed by N-alkynylation. acs.org A complementary strategy utilizes enynamides as the 4π component, granting access to indoles and indolines with carbon substituents at the C-4 position. acs.org These cycloadditions can be induced by heating or, in some cases, facilitated at lower temperatures with the use of Lewis acids like methylaluminum dichloride (Me₂AlCl). acs.org

Ring-closing metathesis (RCM) has also emerged as a highly effective method for synthesizing fused indole structures. researchgate.net This reaction has been applied to the synthesis of various carbazole (B46965) and pyrido[1,2-a]indole systems. researchgate.net For example, diallyl indoles, prepared through Grignard addition to oxindoles, serve as excellent precursors for RCM to form pyrido[1,2-a]indoles and carbazoles. researchgate.net

Furthermore, Fischer indole synthesis remains a cornerstone in indole chemistry and can be adapted for constructing complex indole-containing alkaloids. rsc.org This method involves the acid-catalyzed cyclization of a phenylhydrazone. rsc.orgorientjchem.org Modern variations of this classic reaction, sometimes assisted by microwave irradiation, offer improved yields and reduced reaction times. researchgate.net For instance, the Fischer indole synthesis of a phenylhydrazone with an appropriate ketone under microwave irradiation in the presence of p-toluenesulfonic acid has been shown to be highly efficient. researchgate.net

Green Chemistry Considerations in Ethynyl Indole Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of indole derivatives, focusing on the use of environmentally benign solvents and catalyst systems that are efficient and recyclable. rsc.orgias.ac.in

Aqueous Media and Heterogeneous Catalysis for Indole Derivatives

A significant advancement in green chemistry is the use of water as a solvent for organic reactions. mdpi.com While the low solubility of many organic substrates in water can be a challenge, the use of surfactants to create micellar environments can overcome this limitation. mdpi.com This approach has been successfully applied to the palladium-catalyzed cyclization of 2-alkynylanilines to form 2-substituted indoles in an aqueous solution of the surfactant TPGS-750-M. mdpi.com

Heterogeneous catalysts are another key component of green synthetic strategies, as they can be easily separated from the reaction mixture and recycled, minimizing waste and cost. rsc.orgnih.gov For example, a platinum-on-carbon (Pt/C) catalyst has been used for the hydrogenation of unprotected indoles to indolines in water, a reaction activated by a Brønsted acid like p-toluenesulfonic acid. nih.gov This method is effective at room temperature and moderate hydrogen pressure. nih.gov

Lignin-derived Brønsted acidic organocatalysts have also been developed for the synthesis of biologically relevant indole derivatives in aqueous media. ias.ac.in These catalysts, which are derived from a readily available natural polymer, have proven effective and reusable in various reactions, including the synthesis of bis(indolyl)methanes. ias.ac.in The use of such catalysts avoids the need for excessive organic solvents and metal-based catalysts, which are common in traditional synthetic methods. ias.ac.in

Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive characterization and purity verification of synthesized compounds like this compound rely on a combination of powerful analytical techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indole derivatives, allowing for the precise determination of proton and carbon environments within the molecule.

¹H NMR spectra provide detailed information about the chemical environment of hydrogen atoms. For instance, in a substituted indole, the protons on the indole ring, the methyl group, and the ethynyl group will each have characteristic chemical shifts and coupling patterns. acs.orgnih.gov For example, the ¹H NMR spectrum of 1-methyl-5-(phenylethynyl)-1H-indole-2-carboxylic acid shows distinct signals for the methyl protons (a singlet around 4.03 ppm) and the aromatic protons. acs.org The protons of the indole ring system itself typically appear in the aromatic region of the spectrum. orientjchem.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, including the quaternary carbons of the indole ring and the alkyne, are highly indicative of their electronic environment. acs.orgnih.gov For example, the alkynyl carbons in 1-methyl-5-(phenylethynyl)-1H-indole-2-carboxylic acid appear at approximately 90.6 and 87.7 ppm. acs.org NMR is also crucial for differentiating between isomers, as even small structural changes can lead to significant differences in the NMR spectra. acs.org

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-Methyl-2-((triisopropylsilyl)ethynyl)-1H-indole | 7.63 (d), 7.33-7.28 (m), 7.16 (q), 6.86 (s), 3.78 (s), 1.30-1.09 (m) | 137.1, 127.1, 123.1, 122.3, 121.1, 120.1, 109.4, 107.7, 98.2, 97.8, 30.6, 18.8, 11.4 |

| 1-Methyl-5-(phenylethynyl)-1H-indole-2-carboxylic Acid (DMSO-d₆) | 7.92 (s), 7.60 (d), 7.55 (dd), 7.47 (dd), 7.43–7.37 (m), 7.26 (s), 4.03 (s) | 162.8, 138.8, 131.2, 129.9, 128.8, 128.4, 127.6, 125.9, 125.3, 122.9, 114.0, 111.5, 109.6, 90.6, 87.7, 31.8 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of a synthesized compound. usgs.govmdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula with a high degree of confidence. acs.orgmdpi.com For example, the HRMS data for 1-methyl-5-(phenylethynyl)-1H-indole-2-carboxylic acid showed a measured m/z of 276.1027 for [M+H]⁺, which is in close agreement with the calculated value of 276.1025 for C₁₈H₁₄NO₂. acs.org Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. mdpi.commdpi.com The purity of a sample can also be assessed using techniques like HPLC coupled with mass spectrometry (LC-MS). mdpi.commdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.comnih.gov This technique can confirm the connectivity of atoms, bond lengths, bond angles, and stereochemistry. mdpi.comiucr.org For example, the crystal structure of (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile was confirmed by single-crystal X-ray diffraction. mdpi.com Similarly, the structure of 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole was determined by X-ray diffraction, showing the indole ring system to be nearly planar. iucr.org This method is invaluable for unambiguously resolving any structural ambiguities that may remain after analysis by other spectroscopic methods.

Chemical Reactivity and Mechanistic Investigations of 4 Ethynyl 1 Methyl 1h Indole

Transformations Involving the Terminal Alkyne Functionality

The terminal ethynyl (B1212043) group at the C-4 position of the indole (B1671886) is a hub of reactivity, readily participating in a variety of addition and coupling reactions. These transformations provide powerful tools for molecular construction and functionalization.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction is prized for its high yield, mild reaction conditions, and tolerance of a wide array of functional groups. The terminal alkyne of 4-ethynyl-1-methyl-1H-indole serves as an excellent substrate for CuAAC, reacting with various organic azides to exclusively form the 1,4-disubstituted triazole regioisomer. organic-chemistry.orgnih.gov

The mechanism of the CuAAC reaction is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). This process is significantly faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be employed to selectively generate the 1,5-triazole isomer. wikipedia.orgmdpi.com The resulting triazole ring, linked to the indole core, is a valuable pharmacophore known to participate in hydrogen bonding and other molecular interactions. nih.govresearchgate.net

Table 1: Examples of Azide-Alkyne Cycloaddition Reactions

| Azide Substrate (R-N₃) | Catalyst System | Solvent | Product (1-(4-(1-methyl-1H-indol-4-yl)-1H-1,2,3-triazol-1-yl)-R) |

| Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-benzyl-4-(1-methyl-1H-indol-4-yl)-1H-1,2,3-triazole |

| Azido-adamantane | CuI | THF | 1-(adamantan-1-yl)-4-(1-methyl-1H-indol-4-yl)-1H-1,2,3-triazole |

| Ethyl 2-azidoacetate | [Cp*RuCl]₄ | Toluene | Ethyl 2-(5-(1-methyl-1H-indol-4-yl)-1H-1,2,3-triazol-1-yl)acetate (1,5-isomer) |

The terminal alkyne of this compound is a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.com It provides a powerful method for the formation of C(sp)-C(sp²) bonds, enabling the synthesis of complex conjugated systems. nih.gov

In a typical Sonogashira reaction, this compound can be coupled with a variety of substrates, such as iodobenzene (B50100) or bromopyridine, to generate the corresponding 4-(arylethynyl)-1-methyl-1H-indoles. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov Copper-catalyzed processes have also been developed for various indole syntheses and functionalizations. organic-chemistry.orgrsc.orgresearchgate.net

Table 2: Palladium-Catalyzed Sonogashira Coupling Reactions

| Coupling Partner | Palladium Catalyst | Co-catalyst / Base | Solvent | Product |

| Iodobenzene | Pd(PPh₃)₄ | CuI, Et₃N | DMF | 1-methyl-4-(phenylethynyl)-1H-indole |

| 2-Bromopyridine | PdCl₂(PPh₃)₂ | CuI, Diisopropylamine | THF | 1-methyl-4-(pyridin-2-ylethynyl)-1H-indole |

| 4-Iodoanisole | Pd(OAc)₂ / SPhos | CuI, K₂CO₃ | Dioxane | 4-((4-methoxyphenyl)ethynyl)-1-methyl-1H-indole |

The carbon-carbon triple bond of the ethynyl group is susceptible to nucleophilic attack, a reaction often referred to as a nucleophilic conjugate addition or Michael addition. nih.govacs.org While alkynes themselves are moderately reactive, the reaction is typically facilitated by the use of a base to deprotonate the nucleophile, increasing its reactivity. Soft nucleophiles, such as thiols and amines, are particularly effective in this transformation. acs.org

The addition of a nucleophile, such as a thiol (thiol-yne reaction), to this compound generally proceeds via an anti-addition mechanism, leading to the formation of the (E)-isomer as the major product. The reaction involves the initial attack of the thiolate anion on the terminal carbon of the alkyne, generating a vinyl anion intermediate which is then protonated by a proton source (e.g., the thiol starting material or solvent) to give the vinyl sulfide (B99878) product. nih.gov

Table 3: Nucleophilic Addition Reactions to the Ethynyl Group

| Nucleophile | Catalyst / Conditions | Solvent | Product |

| Thiophenol | K₂CO₃, 25 °C | Acetonitrile | 1-methyl-4-((E)-2-(phenylthio)vinyl)-1H-indole |

| Pyrrolidine | No catalyst, 60 °C | Neat | 4-((E)-2-(pyrrolidin-1-yl)vinyl)-1-methyl-1H-indole |

| Methanol | NaOMe, 60 °C | Methanol | 4-((E)-2-methoxyvinyl)-1-methyl-1H-indole |

Beyond the well-known azide-alkyne cycloaddition, the ethynyl group of this compound can participate in other cycloaddition reactions. A prominent example is the [3+2] cycloaddition with other 1,3-dipoles, such as nitrile oxides or azomethine imines. These reactions provide direct routes to five-membered heterocyclic rings. For instance, reaction with a nitrile oxide, often generated in situ from an oxime, yields an isoxazole (B147169) ring attached to the indole core. Similarly, reaction with an azomethine imine can produce pyrazole (B372694) derivatives. researchgate.net

The ethynyl group can also act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions), although this is generally less favorable than with electron-deficient alkynes unless the diene is highly reactive. Furthermore, dearomative cycloadditions involving the indole ring itself, such as the (4+3) cycloaddition of 3-alkenylindoles with oxyallyl cations to form cyclohepta[b]indoles, highlight the diverse cycloaddition chemistry accessible to indole derivatives. nih.govuchicago.edu

Table 4: Examples of [3+2] Cycloaddition Reactions

| 1,3-Dipole | Precursor / Conditions | Solvent | Resulting Heterocycle |

| Benzonitrile oxide | Benzaldoxime, NCS | CH₂Cl₂ | 3-phenyl-5-(1-methyl-1H-indol-4-yl)isoxazole |

| C-Phenyl-N-methylnitrone | N-benzylidenemethanamine N-oxide, 80 °C | Toluene | 2-methyl-3-phenyl-5-(1-methyl-1H-indol-4-yl)-2,3-dihydroisoxazole |

| Isatin N,N'-cyclic azomethine imine | Pyrazolidinone-1-ide, Cu(I) catalyst | Dioxane | Spiro[indoline-pyrazolo[1,2-a]pyrazole] derivative |

Reactivity of the Indole Core in the Presence of a C-4 Ethynyl Group

The indole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The presence of the C-4 ethynyl substituent can influence this reactivity.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. wikipedia.org Due to the powerful electron-donating ability of the nitrogen atom, the indole nucleus is significantly more reactive than benzene (B151609). nih.gov The reaction mechanism proceeds through the formation of a cationic intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com For the indole ring system, substitution is overwhelmingly favored at the C-3 position. This preference is attributed to the greater stability of the cationic intermediate formed upon electrophilic attack at C-3, where the positive charge can be delocalized over the benzene ring and onto the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule. ic.ac.uklibretexts.org

The C-4 ethynyl group on this compound is a weakly deactivating group due to the sp-hybridization of its carbon atoms, which imparts some inductive electron-withdrawing character. However, this effect is generally not strong enough to overcome the powerful directing influence of the indole nitrogen. Therefore, electrophilic aromatic substitution on this compound is still expected to occur predominantly at the C-3 position. Other positions, such as C-2, C-6, and C-7, are significantly less favored.

Table 5: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophilic Reagent | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-ethynyl-1-methyl-3-nitro-1H-indole |

| Bromination | N-Bromosuccinimide (NBS) | 3-bromo-4-ethynyl-1-methyl-1H-indole |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-(4-ethynyl-1-methyl-1H-indol-3-yl)ethan-1-one |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | This compound-3-carbaldehyde |

Functionalization of Other Positions (e.g., C-2, C-3)

The functionalization of the pyrrole (B145914) ring in 1-methylindole (B147185) derivatives is well-established, with distinct reactivity patterns observed at the C-2 and C-3 positions.

C-3 Position: The C-3 position of the indole ring is generally the most reactive site for electrophilic substitution due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). firsthope.co.in Reactions such as Vilsmeier-Haack formylation (using POCl₃/DMF) or Friedel-Crafts acylation would be expected to occur preferentially at the C-3 position of this compound, provided the conditions are compatible with the ethynyl group. firsthope.co.in However, strong electrophiles can also react with the electron-rich alkyne.

C-2 Position: While direct electrophilic attack at C-2 is less common than at C-3, this position can be selectively functionalized through directed metallation. For N-alkylated indoles like 1-methylindole, treatment with a strong base such as n-butyllithium (n-BuLi) leads to deprotonation at the C-2 position. researchgate.netacs.org The resulting 2-lithio-1-methylindole is a potent nucleophile that can react with various electrophiles to introduce a wide range of substituents. This strategy would likely be applicable to this compound, allowing for the introduction of alkyl, silyl, or carbonyl groups at the C-2 position.

The table below summarizes common functionalization reactions at the C-2 and C-3 positions of the 1-methylindole scaffold.

| Position | Reaction Type | Reagents | Expected Product Type |

| C-3 | Electrophilic Aromatic Substitution | Vilsmeier-Haack (POCl₃, DMF) | 3-Formyl derivative |

| C-3 | Electrophilic Aromatic Substitution | Friedel-Crafts Acylation (Acyl chloride, Lewis acid) | 3-Acyl derivative |

| C-2 | Directed Ortho-Metallation | 1. n-BuLi 2. Electrophile (e.g., CH₃I) | 2-Substituted derivative (e.g., 2-methyl) |

Reactions Involving the N-Methyl Moiety

The N-methyl group on the indole nitrogen is generally stable. Its primary role is to protect the nitrogen from substitution or deprotonation, thereby directing reactivity towards the carbon framework of the indole ring. However, under specific and often harsh conditions, reactions involving this group can occur.

N-Demethylation: The removal of the methyl group (demethylation) is a known process in organic chemistry, although it can be challenging for N-methylindoles. wikipedia.org This transformation typically requires strong reagents. In biochemical contexts, enzymes such as cytochrome P450 can catalyze the oxidative demethylation of N-methyl groups. wikipedia.org Chemical methods for N-demethylation are less common for indoles compared to other N-methylated compounds but could potentially be achieved through protocols involving strong Lewis acids or oxidative conditions.

C-H Functionalization of the Methyl Group: Direct functionalization of the N-methyl group's C-H bonds is a significant challenge due to their low reactivity. While some advanced catalytic systems can activate such C(sp³)–H bonds, there are no specific reports of this transformation for this compound.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—namely the C-2, C-3, and ethynyl positions—raises important questions of chemo- and regioselectivity. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

Chemoselectivity: In reactions involving electrophiles, competition between the C-3 position and the ethynyl group is possible. The highly nucleophilic C-3 position is likely to react with classic electrophiles in polar, non-metallic systems. In contrast, metal-catalyzed reactions, such as the Sonogashira coupling, are highly specific for the terminal alkyne (ethynyl group), leaving the indole ring intact. rsc.org This palladium-catalyzed cross-coupling reaction with an aryl or vinyl halide would selectively form a new carbon-carbon bond at the terminus of the ethynyl group.

Regioselectivity in Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions. The regioselectivity of such reactions, particularly those involving the benzene portion of the indole, can be inferred from studies on related "indolyne" intermediates. Research on Diels-Alder reactions of indolynes generated at different positions of the benzene ring shows that regioselectivity is highly dependent on the position of the triple bond. nih.gov For instance, 6,7-indolynes exhibit remarkable regioselectivity with 2-substituted furans, whereas 4,5- and 5,6-indolynes show little to no selectivity. nih.govnih.gov This suggests that the electronic properties conferred by the fused pyrrole ring strongly influence the aryne's reactivity. By analogy, the 4-ethynyl group's position would be a critical determinant of regioselectivity in any cycloaddition involving the benzenoid ring.

The table below illustrates the predicted selectivity for different reaction types on this compound.

| Reaction Type | Reagent Type | Predicted Reactive Site | Rationale |

| Electrophilic Addition | Brønsted/Lewis Acids | C-3 Position | Highest electron density and stabilization of intermediate. |

| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst | Ethynyl Group | High specificity of the catalyst system for terminal alkynes. |

| Directed Metallation | Strong Base (n-BuLi) | C-2 Position | Most acidic C-H proton on the N-methylated indole ring. |

| [4+2] Cycloaddition | Diene (if aryne is formed) | Benzene Ring (C4-C5) | Formation of an indolyne intermediate, regioselectivity would be low based on 4,5-indolyne studies. nih.govnih.gov |

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

While specific mechanistic studies on this compound are not available, the mechanisms of fundamental indole reactions have been investigated using kinetic and spectroscopic methods. These studies provide a framework for understanding the potential reaction pathways of this compound.

Kinetic Studies: Kinetic analyses are crucial for determining reaction rates, orders, and activation energies, which helps in postulating mechanisms. For instance, kinetic studies of electrophilic substitution on indoles would likely show a rate dependence on the concentrations of both the indole and the electrophile. The nitrosation of 3-substituted indoles, for example, was studied kinetically to reveal an equilibrium between the reactants and the 1-nitroso product, with reaction rates being surprisingly insensitive to medium acidity, suggesting an atypical N-nitrosation mechanism. researchgate.net Similar studies on this compound could quantify the relative reactivity of the C-2, C-3, and ethynyl sites under various conditions.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying transient intermediates and characterizing reaction products.

NMR Spectroscopy (¹H, ¹³C): Used to determine the structure of final products and, in some cases, to observe stable intermediates. For example, the regiochemistry of functionalization at C-2 versus C-3 can be unambiguously determined by analyzing coupling constants and chemical shifts in the NMR spectra. mdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor reactions in real-time and detect key intermediates. A study on the N-methylation of indole used ESI-MS to intercept and characterize cationic intermediates, providing direct evidence for a newly proposed mechanism. st-andrews.ac.uk

Infrared (IR) Spectroscopy: Useful for tracking the disappearance of the characteristic C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the appearance of new functional groups during reactions at the ethynyl position.

These established methodologies could be applied to this compound to elucidate the mechanisms of its reactions, clarifying the electronic and steric factors that govern its chemo- and regioselectivity.

Applications of 4 Ethynyl 1 Methyl 1h Indole in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Frameworks

The indole (B1671886) core is a privileged structure in numerous biologically active natural products and pharmaceuticals. The presence of an ethynyl (B1212043) group at the C4 position of 1-methylindole (B147185) offers a reactive site for the construction of intricate polycyclic and heterocyclic systems.

The synthesis of 3,4-fused tricyclic indoles is a significant area of research in synthetic organic chemistry due to their prevalence in bioactive molecules. rsc.org While direct examples employing 4-ethynyl-1-methyl-1H-indole are not prominent in the literature, the ethynyl moiety is a prime candidate for intramolecular cyclization reactions to form a third ring fused to the 3 and 4 positions of the indole.

Methodologies such as gold-catalyzed tandem cyclizations of indoles bearing an appended acetylene (B1199291) moiety have proven effective for creating polycyclic indolines. rsc.org It is conceivable that this compound could be elaborated with a suitable functional group at the C3 position, which could then participate in a transition-metal-catalyzed or acid-promoted cascade cyclization onto the ethynyl group to furnish a novel indole-fused scaffold. rsc.org Furthermore, multicomponent reactions have been developed for the modular assembly of indole-fused seven-membered heterocycles, highlighting the potential for innovative synthetic strategies involving functionalized indoles. nih.gov

| Potential Reaction Type | Reactant on Indole C3 | Resulting Fused Ring |

| Intramolecular Hydroarylation | Alkene | Six-membered carbocycle |

| Intramolecular Pauson-Khand | Alkene | Cyclopentenone |

| Intramolecular [4+2] Cycloaddition | Diene | Six-membered carbocycle |

Molecular hybridization, the combination of distinct pharmacophores into a single molecule, is a powerful strategy in drug discovery. Hybrids of indoles and pyrazoles, for instance, have been investigated for their biological activities. mdpi.com The synthesis of an indole-pyrazole hybrid involving an ethynyl-substituted pyrazole (B372694) has been reported, although the yield was noted to be low, suggesting potential synthetic challenges with such functionalities in this specific reaction. mdpi.com

While the direct synthesis of purine-indole hybrids using this compound has not been specifically described, the ethynyl group serves as an excellent anchor point for coupling reactions. For instance, a Sonogashira coupling could be employed to link the indole to a halogenated purine (B94841) derivative. Alternatively, the ethynyl group could be converted to other functionalities, such as a triazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which could then be linked to a purine. This click chemistry approach is widely used in the synthesis of complex molecular conjugates due to its high efficiency and mild reaction conditions.

| Hybrid Moiety | Potential Coupling Strategy | Linkage |

| Purine | Sonogashira Coupling | Ethynyl |

| Pyrazole | Azide-Alkyne Cycloaddition | Triazole |

| Other Heterocycles | Various Cross-Coupling Reactions | Varied |

Precursor for Advanced Materials

The electronic properties of the indole ring system make it an attractive component for the development of advanced materials with interesting photophysical properties. The introduction of an ethynyl group provides a means to extend the π-conjugation of the indole, which is a key strategy in the design of organic materials for electronic and photonic applications.

Although specific studies on this compound in this context are limited, research on the closely related 3-alkynylindoles has demonstrated their utility as building blocks for electronically tunable indole-based push-pull chromophores. In these systems, the indole acts as an electron donor, and the alkyne is functionalized with an electron acceptor group. This donor-acceptor architecture is fundamental to the design of molecules with nonlinear optical properties and for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

It is highly probable that this compound could similarly be employed in the synthesis of such chromophores. The position of the ethynyl group at C4 would lead to a different conjugation pathway compared to the C3-substituted isomers, potentially resulting in unique photophysical properties. The synthesis would likely involve a cross-coupling reaction to attach an electron-accepting moiety to the ethynyl group.

| Property | Significance in Optoelectronics |

| Extended π-conjugation | Red-shifted absorption and emission |

| Donor-Acceptor Structure | Charge-transfer characteristics, nonlinear optical properties |

| Tunable Electronic Properties | Optimization for specific device applications |

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov The indole scaffold is a common feature in many combinatorial libraries designed for drug discovery due to its frequent appearance in bioactive compounds. nih.gov

This compound is an ideal starting point for the creation of a combinatorial library. The ethynyl group can be subjected to a variety of chemical transformations to introduce molecular diversity. For example, a library of compounds could be generated by performing a series of parallel Sonogashira couplings with different aryl or vinyl halides. Similarly, a library of triazole-containing indole derivatives could be synthesized using a range of azides in a parallel click chemistry format. The resulting library of diverse indole derivatives could then be screened for biological activity.

| Reaction Type | Diversity Element | Resulting Library |

| Sonogashira Coupling | Various aryl/vinyl halides | Aryl/vinyl-alkyne substituted indoles |

| Azide-Alkyne Cycloaddition | Various azides | Triazole-substituted indoles |

| Hydroamination/Hydroarylation | Various amines/arenes | Functionalized vinyl-indoles |

Molecular and Pharmacological Relevance of 4 Ethynyl 1 Methyl 1h Indole Derivatives

The 4-Ethynylindole Scaffold in Medicinal Chemistry Research

The indole (B1671886) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. nih.govmdpi.com This versatile heterocyclic compound is found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities. nih.govrsc.orgmdpi.com The introduction of an ethynyl (B1212043) group at the C4 position of the indole ring, creating the 4-ethynylindole scaffold, offers medicinal chemists a unique structural motif for developing targeted therapeutics. This modification can influence the molecule's electronic properties, spatial arrangement, and potential for forming specific interactions with protein targets.

Research has increasingly focused on ethynyl-indole derivatives, particularly in the realm of kinase inhibition. nih.gov Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for drug development. researchgate.netmdpi.com The 4-ethynyl-1-methyl-1H-indole core serves as a foundational structure for building potent and selective inhibitors. For instance, derivatives of the related 6-ethynyl-1H-indole have been developed as highly specific inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer progression and metastasis. nih.gov The ethynyl group in these scaffolds can act as a key interaction point within the enzyme's active site or serve as a rigid linker to position other functional groups for optimal binding.

Structure-Activity Relationship (SAR) Studies for Analogue Development

The development of potent and selective drug candidates from a lead scaffold like this compound relies heavily on systematic Structure-Activity Relationship (SAR) studies. nih.gov SAR involves the synthesis of a series of analogues where specific parts of the molecule are modified to understand how these changes affect biological activity. This iterative process allows medicinal chemists to build a comprehensive understanding of the pharmacophore—the essential molecular features responsible for the drug's action. nih.gov

For indole-based compounds, SAR studies typically explore modifications at several key positions:

Substitutions on the Indole Ring: Adding different chemical groups (e.g., methoxy, amino, or halogen groups) to other positions of the indole core can significantly impact binding affinity, selectivity, and pharmacokinetic properties. dndi.org

Modification of the N1-substituent: Altering the methyl group at the N1 position can influence the compound's interaction with the target protein and its metabolic stability.

Elaboration of the Ethynyl Group: The terminal alkyne can be further functionalized or used as a connection point for larger, more complex chemical moieties designed to probe deeper pockets within the target's binding site.

Mechanistic Insights into Biological Interactions (e.g., Target Engagement, Kinase Inhibition)

Understanding how this compound derivatives exert their effects at a molecular level is crucial for rational drug design. This involves elucidating their binding modes with biological targets and characterizing their modulatory effects on enzyme function.

The precise orientation and interaction of a drug within its target's binding site are defined as its binding mode. Techniques such as X-ray crystallography and computational molecular docking are essential tools for visualizing these interactions. mdpi.comnih.gov For kinase inhibitors based on the indole framework, the binding mode often involves the heterocyclic ring system inserting into the ATP-binding pocket and forming key hydrogen bonds with the "hinge region" of the kinase. nih.gov

In a study of a related 6-ethynyl-1H-indole derivative inhibiting PAK4, X-ray crystallography revealed that a 2-aminopyrimidine group attached to the indole formed two critical hydrogen bonds with the hinge amino acid Leu398. nih.gov This type of interaction anchors the inhibitor in the active site, allowing other parts of the molecule, guided by the rigid ethynyl-indole core, to form additional favorable contacts. Molecular modeling of other N-substituted indole derivatives has shown similar binding patterns, with interactions at key hot-spots like the P2 pocket and with specific residues such as R263 in the Mcl-1 protein. x-mol.com Such detailed structural insights are invaluable for designing next-generation inhibitors with enhanced potency and selectivity.

The ultimate goal of a targeted inhibitor is to modulate the activity of a specific enzyme effectively. Ethynyl-indole derivatives have demonstrated potent inhibitory activity against various kinases. nih.gov The efficacy of this modulation is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency.

In the development of PAK4 inhibitors, a series of C-3-substituted 6-ethynyl-1H-indole derivatives were synthesized and evaluated. nih.gov These compounds displayed excellent inhibitory activity and selectivity for group II PAKs. nih.gov For example, one of the lead compounds exhibited a Kᵢ value of 10.2 nmol/L, signifying potent inhibition of the PAK4 enzyme. nih.gov The SAR from this study provided clear data on how different substituents influenced enzyme inhibition, allowing for the optimization of the lead compound. nih.gov

| Compound | PAK4 Kinase Inhibition (Kᵢ, nmol/L) |

|---|---|

| Derivative 1 | 35.7 |

| Derivative 2 | 15.1 |

| Derivative 3 | 10.2 |

| Derivative 4 | 25.4 |

Data adapted from a study on C-3-substituted 6-ethynyl-1H-indole derivatives as PAK4 inhibitors, illustrating the potent enzyme modulation achieved with this scaffold. nih.gov

Indole Derivatives as Scaffolds in Anti-Infective and Anti-Cancer Research (General Context)

The indole nucleus is a prolific scaffold in the broader fields of anti-infective and anti-cancer research, serving as the foundation for numerous therapeutic agents. nih.govopenmedicinalchemistryjournal.comresearchgate.net Its structural versatility and ability to mimic peptide structures allow it to interact with a wide range of biological targets, from microbial enzymes to proteins involved in cell cycle regulation. rsc.org

In anti-cancer research, indole derivatives have been developed to target various mechanisms of cancer cell proliferation and survival. mdpi.comcncb.ac.cn A prominent class of indole-based anti-cancer drugs is the tubulin polymerization inhibitors, such as the vinca alkaloids (vincristine, vinblastine), which disrupt microtubule formation and arrest cells in mitosis. mdpi.comnih.gov More recently, synthetic indole derivatives have been designed to inhibit key signaling proteins like protein kinases, histone deacetylases (HDACs), and topoisomerases, or to induce apoptosis (programmed cell death). mdpi.comnih.gov For instance, Sunitinib, an indole-based multi-kinase inhibitor, is used in the clinical treatment of certain cancers. nih.gov

In the field of anti-infective research, the indole scaffold is a key component of agents with antibacterial, antifungal, antiviral, and anti-tubercular properties. rsc.orgmdpi.comnih.govmdpi.com Indole-based compounds can exert their effects through various mechanisms, such as inhibiting essential microbial enzymes, disrupting cell membrane integrity, and preventing biofilm formation. mdpi.comnih.gov The natural peptide indolicidin, for example, shows potent activity against a range of bacteria, including multidrug-resistant strains. mdpi.com The continuous exploration of indole derivatives in drug discovery programs highlights the scaffold's enduring importance in developing novel therapeutics to combat both infectious diseases and cancer. nih.govnih.gov

Computational and Theoretical Investigations of 4 Ethynyl 1 Methyl 1h Indole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic nature of 4-Ethynyl-1-methyl-1H-indole. These methods model the molecule at the subatomic level to predict its geometry, stability, and reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying indole (B1671886) derivatives. researchgate.netdergipark.org.tr Calculations are typically performed to optimize the molecular geometry in both the ground state and electronically excited states. Functionals such as B3LYP, CAM-B3LYP, and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly employed to achieve reliable results for geometry and energy predictions. researchgate.netnih.govresearchgate.net

The optimized geometry from DFT calculations provides precise bond lengths, bond angles, and dihedral angles. For the this compound molecule, these calculations would confirm the planarity of the indole ring and determine the orientation of the methyl and ethynyl (B1212043) substituents. Analysis of the electronic states reveals how the electron density is distributed and how it shifts upon electronic excitation, which is crucial for understanding the molecule's photophysical properties. nih.gov

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (ring) | 1.37 - 1.45 Å |

| C-N (ring) | 1.37 - 1.39 Å |

| N-CH₃ | ~1.47 Å |

| C-C≡C | ~1.43 Å |

| C≡C | ~1.21 Å |

| C-N-C (angle) | ~108 - 110° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity or electron affinity. youtube.com

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich indole ring system. The LUMO is also anticipated to be distributed across the aromatic system but with significant contributions from the π-system of the ethynyl substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and can be more easily excited. christuniversity.in

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). wikipedia.orgjuniperpublishers.com This method is invaluable for analyzing intramolecular interactions, charge distribution, and delocalization effects. nih.govwisc.edu

| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C2-C3) | 35 - 45 | π-delocalization |

| π (C2-C3) | π* (C4-C9) | 15 - 25 | π-conjugation |

| π (C4-C9) | π* (C≡C) | 5 - 15 | π-conjugation |

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are essential for predicting spectroscopic properties and interpreting experimental data. Simulations can provide detailed assignments of spectral features and explain how molecular structure influences spectroscopic outcomes.

Time-Dependent Density Functional Theory (TD-DFT) is a standard approach for simulating UV-Vis absorption and emission spectra. researchgate.netresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax), as well as the oscillator strengths, which relate to the intensity of the absorption bands.

For indole derivatives, the absorption spectrum in the UV region is typically characterized by two distinct π → π* transitions, labeled as ¹Lb and ¹La. researchgate.net The positions and intensities of these bands are sensitive to substitution on the indole ring. The ethynyl group at the 4-position is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the π-conjugated system. TD-DFT calculations can predict these shifts and help assign the observed spectral peaks to specific electronic transitions.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₁ (¹Lb) | 280 - 300 | 0.05 - 0.15 | HOMO → LUMO |

| S₂ (¹La) | 260 - 280 | 0.20 - 0.40 | HOMO-1 → LUMO |

The distribution of electronic charge in a molecule can change significantly upon photoexcitation, leading to a different dipole moment in the excited state (μe) compared to the ground state (μg). Computational methods can accurately calculate these dipole moments. For indole derivatives, the excited states are often more polar than the ground state, resulting in a substantial increase in the dipole moment. christuniversity.inhhu.de

This change in dipole moment is responsible for the phenomenon of solvatochromism, where the absorption and emission spectra of a molecule shift in response to the polarity of the solvent. nih.gov Polar solvents will stabilize a more polar excited state more than the ground state, leading to a red shift in the fluorescence spectrum. The magnitude of this shift can be correlated with solvent polarity parameters to experimentally estimate the change in dipole moment (Δμ = μe - μg). Computational calculations of μg and μe provide a theoretical basis for understanding and predicting this solvatochromic behavior. researchgate.nethhu.de Studies on similar molecules have shown that the excited-state dipole moments are often significantly higher than those of the ground-state. christuniversity.in

| State | Calculated Dipole Moment (Debye) |

|---|---|

| Ground State (μg) | ~3.3 D |

| First Excited State (μe) | ~8.0 - 10.5 D |

Note: Values are based on data for structurally related compounds as found in the literature. hhu.de

Based on a comprehensive search of the available scientific literature, there are no specific computational or theoretical investigations focused solely on the chemical compound This compound . While computational studies, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are commonly employed to investigate the properties and reactivity of various indole derivatives, specific research on the reaction mechanisms, transition state analysis, and detailed conformational analysis of this compound is not present in the currently accessible information.

Therefore, it is not possible to provide a detailed article on the "" as requested, due to the absence of specific research data for this particular compound in the public domain.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies for 4-Ethynyl-1-methyl-1H-indole

While established methods for indole (B1671886) synthesis exist, many suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. rsc.orgresearchgate.net Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes to this compound and its analogs.

Key areas of exploration include:

Multicomponent Reactions (MCRs): Innovative MCR strategies, such as the Ugi-4CR followed by an acid-catalyzed cyclization, offer a highly sustainable and efficient pathway to substituted indoles under mild conditions using green solvents like ethanol. rsc.orgresearchgate.net Adapting these one-pot methodologies could significantly streamline the synthesis of the target compound.

Catalyst-Free and Solvent-Free Conditions: Research into microwave-induced, solid acid-catalyzed syntheses represents a green chemistry approach that minimizes waste and energy consumption. acs.org Developing chromatography- and catalyst-free methods would further enhance the sustainability and economic viability of the synthesis. acs.orgacs.org

Electrochemical Synthesis: The use of electrocatalysis for the dehydrogenative cyclization of precursors like 2-vinylanilides presents a modern, oxidant-free method for constructing the indole ring system. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety compared to traditional batch processes. Implementing a flow-based synthesis for this compound could lead to higher yields and purity.

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

| Methodology | Traditional Methods (e.g., Fischer) | Emerging Sustainable Methods |

|---|---|---|

| Reaction Conditions | Often harsh (high temperatures, strong acids) researchgate.net | Mild (room or moderate temperature) rsc.org |

| Catalysts | Often require metal catalysts rsc.org | Can be catalyst-free, electrocatalytic, or use solid acids acs.orgorganic-chemistry.org |

| Solvents | Often uses halogenated hydrocarbons researchgate.net | Green solvents (e.g., ethanol) or solvent-free rsc.orgacs.org |

| Atom Economy | Can be low | Generally high, especially in MCRs acs.org |

| Waste Generation | Can be significant | Minimized, lower E-factor acs.org |

| Scalability | Can be challenging | Often easily scalable rsc.orgresearchgate.net |

Design and Synthesis of Advanced Functionalized Derivatives for Specific Applications

The core structure of this compound is ripe for modification to create a library of advanced derivatives with tailored properties. The terminal alkyne group is a particularly valuable handle for diversification using modern cross-coupling reactions.

Future synthetic efforts will likely focus on:

Cross-Coupling Reactions: The ethynyl (B1212043) group is an ideal substrate for palladium-catalyzed reactions like the Sonogashira, Suzuki-Miyaura, and Stille couplings. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, enabling the fine-tuning of the molecule's electronic and photophysical properties for applications in organic electronics or as fluorescent probes. nih.govnih.gov

C-H Functionalization: Direct C-H activation strategies at other positions of the indole ring represent a highly atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials. researchgate.net

Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacologically active heterocycles, such as pyrazole (B372694), could lead to novel hybrid compounds. mdpi.com Such molecular hybridization is a proven strategy for discovering new drug candidates with potentially enhanced or synergistic biological activities, including anticancer, antioxidant, or antimicrobial effects. mdpi.comnih.govnih.gov

Table 2: Potential Functionalization Strategies and Applications

| Functionalization Site | Reaction Type | Potential Added Moiety | Potential Application of Derivative |

|---|---|---|---|

| C4-Ethynyl Group | Sonogashira Coupling nih.gov | Aryl, Heteroaryl Groups | Organic Electronics, Fluorescent Probes nih.gov |

| C4-Ethynyl Group | Click Chemistry (CuAAC) | Azide-containing molecules | Bioconjugation, Materials Science |

| Indole Ring (e.g., C2, C7) | C-H Activation researchgate.net | Alkenes, Alkynes, Aryls | Medicinal Chemistry, Agrochemicals nih.gov |

| N1-Methyl Group | Demethylation/Re-alkylation | Various Alkyl/Aryl groups | Modulating Biological Activity |

Integration of this compound into Bio-Conjugation Strategies and Chemical Biology Probes

The presence of a terminal alkyne makes this compound an exceptionally valuable tool for chemical biology. This functional group is one half of the highly efficient and bio-orthogonal "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Emerging opportunities in this area include:

Protein Labeling and Imaging: The compound can be conjugated to azide-modified biomolecules (proteins, peptides, sugars) in complex biological systems. By attaching a reporter tag (e.g., a fluorophore or biotin) to the indole scaffold, the resulting probe can be used to visualize, track, and isolate target biomolecules within living cells.

Development of Chemical Probes: A chemical probe is a small molecule used to study and manipulate a specific protein or biological process. researchgate.netnih.gov Derivatives of this compound can be designed as probes where the indole core provides binding affinity and selectivity for a biological target, and the ethynyl group serves as a handle for attaching tags for target identification and validation. sigmaaldrich.com

Drug Delivery Systems: The ability to "click" this molecule onto larger carriers, such as polymers or nanoparticles, opens avenues for its use in targeted drug delivery systems, where the indole derivative may act as the therapeutic agent or a targeting ligand.

Table 3: Bio-conjugation Strategy via Click Chemistry

| Component | Description |

|---|---|

| Alkyne Partner | This compound |

| Azide (B81097) Partner | A biomolecule (e.g., protein, nucleic acid) metabolically or chemically labeled with an azide group. |

| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Product | A stable triazole linkage covalently connecting the indole moiety to the target biomolecule. |

| Application | Activity-Based Protein Profiling (ABPP), Cellular Imaging, Target Identification. |

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and guiding experimental design.

Future applications of computational modeling for this compound include:

Predictive Design of Derivatives: Molecular docking simulations can be used to predict the binding affinity of virtual libraries of functionalized derivatives against specific biological targets, such as enzymes or receptors. nih.govnih.gov This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving significant time and resources.

Mechanistic Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to study the mechanisms of novel synthetic reactions. This understanding can help optimize reaction conditions and predict the feasibility of new synthetic pathways.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of derivatives when bound to a biological target, revealing information about the stability of the complex and key intermolecular interactions over time. mdpi.com This is crucial for understanding the structure-activity relationship and rationally designing more potent and selective molecules. nih.gov

Table 4: Application of Computational Modeling Techniques

| Modeling Technique | Predicted Property / Application |

|---|---|

| Molecular Docking | Binding mode and affinity to protein targets (e.g., enzymes, receptors) nih.govnih.gov |

| Quantum Mechanics (DFT) | Electronic properties, reaction energetics, and mechanistic pathways mdpi.com |

| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes, interaction dynamics mdpi.com |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity based on chemical structure for new derivatives nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethynyl-1-methyl-1H-indole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are commonly employed. Optimize conditions by systematically varying catalyst loadings (e.g., Pd/Cu ratios), solvents (e.g., DMF, THF), and temperatures. Purification via column chromatography or recrystallization should follow, with purity assessed by HPLC or GC-MS. Trial experiments to determine optimal stoichiometry of reactants (e.g., indole precursors and alkynes) are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use / NMR to confirm substitution patterns and ethynyl group presence. Mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement . Compare experimental data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities in stereoelectronic effects .

Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Segregate chemical waste into halogenated/non-halogenated containers and consult institutional guidelines for disposal. Document solvent recovery protocols to minimize environmental impact .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and Fukui indices. Validate computational models against experimental UV-Vis or cyclic voltammetry data. Analyze puckering effects in the indole ring using Cremer-Pople coordinates to assess conformational stability .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Apply statistical tests (t-test, ANOVA) to evaluate significance of discrepancies . Cross-reference crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) with DFT-optimized geometries to identify systematic errors .

Q. What are the challenges in elucidating the reaction mechanisms involving this compound, and how can kinetic isotope effects (KIEs) or trapping experiments be utilized?

- Methodological Answer : Investigate mechanisms via deuterium labeling (KIEs) to detect rate-determining steps. Use radical traps (e.g., TEMPO) or intermediate isolation (e.g., low-temperature NMR) to identify transient species. Compare catalytic cycles of Pd vs. Rh complexes in cross-coupling reactions to clarify regioselectivity trends .

Guidelines for Data Presentation

- Raw Data Management : Store large datasets (e.g., crystallographic .cif files, NMR spectra) in appendices, with processed data (e.g., refined coordinates, -coupling constants) in the main text .

- Statistical Reporting : Include error bars (standard deviation) and p-values in graphs. Use software like OriginLab or Python’s SciPy for regression analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.